3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused chromeno-pyrimidine ring system, makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds that inhibit cdk2 typically do so by binding to the enzyme and preventing it from phosphorylating its substrates . This inhibits the progression of the cell cycle, particularly the transition from G1 phase to S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by similar compounds has been shown to significantly inhibit the growth of various cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazoles with diethyl benzylmalonate under specific conditions . The reaction often requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquid catalysts and environmentally benign solvents, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxy positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential anticancer, antimicrobial, and anti-inflammatory properties . Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines and its effectiveness against various bacterial strains.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused ring system and have been studied for their anticancer properties.
Uniqueness
What sets 3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
3-benzyl-8-methoxy-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-30-18-12-13-19-20(14-18)31-24-21(22(19)28)25(29)27(15-16-8-4-2-5-9-16)23(26-24)17-10-6-3-7-11-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTZSZUVGLNSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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